molecular formula C15H20N2O2 B11638731 2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile CAS No. 17766-42-6

2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile

Cat. No.: B11638731
CAS No.: 17766-42-6
M. Wt: 260.33 g/mol
InChI Key: NUVHEHXLBXHODA-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile is an organic compound that features a combination of an azepane ring, a hydroxy-methoxyphenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Hydroxy-Methoxyphenyl Group:

    Introduction of the Nitrile Group: The nitrile group can be introduced via cyanation reactions using reagents such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as halogens or other nucleophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
  • 2-(Morpholin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile

Uniqueness

2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile is unique due to the presence of the azepane ring, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures.

Properties

CAS No.

17766-42-6

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

2-(azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile

InChI

InChI=1S/C15H20N2O2/c1-19-15-10-12(6-7-14(15)18)13(11-16)17-8-4-2-3-5-9-17/h6-7,10,13,18H,2-5,8-9H2,1H3

InChI Key

NUVHEHXLBXHODA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(C#N)N2CCCCCC2)O

Origin of Product

United States

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